molecular formula C17H16O3 B14556821 1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione CAS No. 61828-54-4

1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione

Cat. No.: B14556821
CAS No.: 61828-54-4
M. Wt: 268.31 g/mol
InChI Key: AFNRAZXMXUYAFC-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione is an organic compound characterized by the presence of a hydroxyphenyl group and a phenylpentane-1,3-dione moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione typically involves the reaction of 2-hydroxyacetophenone with phenylacetic acid under acidic or basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. Common reagents used in this synthesis include sulfuric acid, sodium hydroxide, and various organic solvents such as ethanol and methanol .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Catalysts and co-catalysts may be used to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, halogenated derivatives, and various substituted phenylpentane-1,3-dione compounds .

Scientific Research Applications

1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies and as a potential therapeutic agent.

    Medicine: Research has shown its potential in developing new drugs for treating infections, inflammation, and oxidative stress-related diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a hydroxyphenyl group and a phenylpentane-1,3-dione moiety allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects, setting it apart from other similar compounds .

Properties

IUPAC Name

1-(2-hydroxyphenyl)-5-phenylpentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c18-14(11-10-13-6-2-1-3-7-13)12-17(20)15-8-4-5-9-16(15)19/h1-9,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNRAZXMXUYAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739092
Record name 1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61828-54-4
Record name 1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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